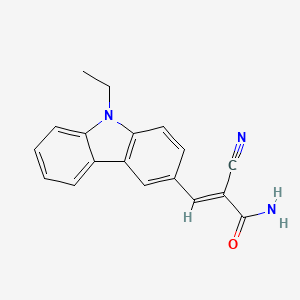

![molecular formula C20H24N4O3 B5648426 (4S)-N-ethyl-1-(phenylacetyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5648426.png)

(4S)-N-ethyl-1-(phenylacetyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

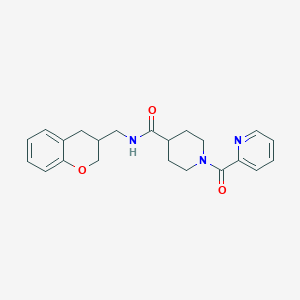

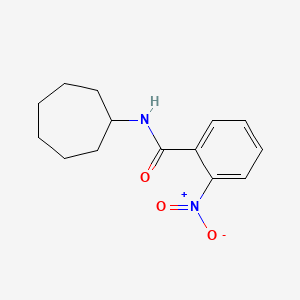

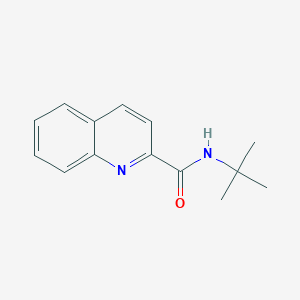

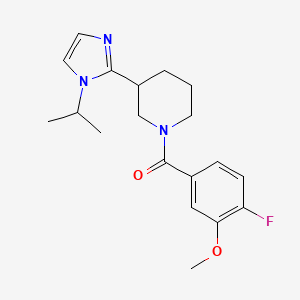

The synthesis of prolinamide derivatives often involves multi-step procedures. For example, the acylation of substituted 2-aminopropanamides with different proline derivatives, followed by deprotection, is a common approach to prepare N-prolinamides. This method has been demonstrated by Panov et al. (2011) in the synthesis of N-prolinamides with enantioselective properties. Another approach involves the condensation of specific compounds, such as p-fluoronitrobenzene with L-proline, followed by a two-stage reaction to furnish L-prolinamides (Osinubi et al., 2020).

Molecular Structure Analysis

The molecular structure of prolinamide derivatives can be complex and varies based on the specific substitutions and modifications. The crystal structure analysis of N-acetyl-L-prolinamide, for example, provided insights into the hydrogen-bond system and the arrangement of molecules in the crystal lattice (Benedetti et al., 1976).

Chemical Reactions and Properties

Prolinamides can participate in various chemical reactions, exhibiting diverse properties. The alkylation and cyclization reactions, as well as intramolecular aminations, are typical for synthesizing complex structures involving prolinamides (Legerén & Domínguez, 2010). Additionally, prolinamides have been used as catalysts in reactions like alpha-selenenylation of aldehydes, indicating their versatility (Wang, Jian et al., 2005).

Physical Properties Analysis

The physical properties of prolinamides, such as solubility and crystal structure, are crucial for their practical applications. The synthesis and structural analysis of compounds like N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate provide valuable information about these aspects (Kusakiewicz-Dawid et al., 2007).

Chemical Properties Analysis

In terms of chemical properties, prolinamides can exhibit a range of activities, including catalytic properties and potential biological activities. For instance, novel bifunctional L-prolinamide derivatives have been synthesized and demonstrated as efficient organocatalysts for asymmetric nitro-Michael reactions (Xu et al., 2016).

Propriétés

IUPAC Name |

N-[(3S,5S)-5-(ethylcarbamoyl)-1-(2-phenylacetyl)pyrrolidin-3-yl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-2-21-20(27)17-12-15(23-19(26)16-9-6-10-22-16)13-24(17)18(25)11-14-7-4-3-5-8-14/h3-10,15,17,22H,2,11-13H2,1H3,(H,21,27)(H,23,26)/t15-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEMBLCXFNIXHA-RDJZCZTQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC(CN1C(=O)CC2=CC=CC=C2)NC(=O)C3=CC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1C[C@@H](CN1C(=O)CC2=CC=CC=C2)NC(=O)C3=CC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-N-ethyl-1-(phenylacetyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyl-9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648379.png)

![methyl 5-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5648391.png)

![N-[2-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5648402.png)

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5648416.png)

![(1S*,5R*)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5648422.png)

![1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5648424.png)

![2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]isonicotinic acid](/img/structure/B5648439.png)